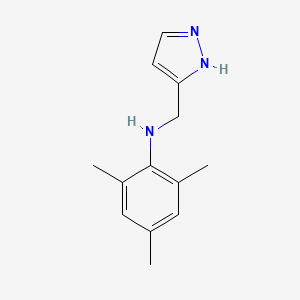![molecular formula C14H15N3O3 B7575639 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid](/img/structure/B7575639.png)
3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid, also known as PPMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPMBA is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Mécanisme D'action
The exact mechanism of action of 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid has been shown to bind to the active site of these enzymes and proteins, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could potentially lead to drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid. One area of interest is the development of new drugs based on the anti-inflammatory and anti-tumor properties of 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid. Another area of interest is the use of 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid as a tool for studying protein-ligand interactions and enzyme inhibition. Additionally, there is potential for the use of 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid in the development of new materials with unique properties.
Méthodes De Synthèse
3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid can be synthesized using a multi-step process that involves the reaction of 3-aminobenzoic acid with pyrazole-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through recrystallization to obtain pure 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid.
Applications De Recherche Scientifique
3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In biochemistry, 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
3-[(3-pyrazol-1-ylpropanoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(5-8-17-7-2-6-16-17)15-10-11-3-1-4-12(9-11)14(19)20/h1-4,6-7,9H,5,8,10H2,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRUPNDUTVFLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575568.png)

![N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575590.png)
![N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575598.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575600.png)


![3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575616.png)
![4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile](/img/structure/B7575622.png)

![3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid](/img/structure/B7575656.png)
![3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575664.png)
![3-[(Propylsulfonylamino)methyl]benzoic acid](/img/structure/B7575666.png)